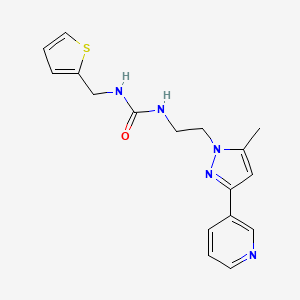

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea features a urea core (-NH-C(O)-NH-) with two distinct substituents:

- Pyrazole-Pyridine arm: A 5-methyl-3-(pyridin-3-yl)-1H-pyrazole linked via an ethyl group.

- Thiophene arm: A thiophen-2-ylmethyl group.

This structure combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-13-10-16(14-4-2-6-18-11-14)21-22(13)8-7-19-17(23)20-12-15-5-3-9-24-15/h2-6,9-11H,7-8,12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPCHMSIUORDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that integrates a pyrazole and thiophene moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines. In a study by Wei et al., derivatives were tested against A549 lung cancer cells, revealing IC50 values as low as 26 µM, indicating potent growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 26 |

| 2 | MCF7 | 49.85 |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study demonstrated that certain compounds exhibited comparable activity to indomethacin in carrageenan-induced edema models . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that pyrazole derivatives can inhibit bacterial growth effectively. For example, a series of synthesized pyrazole derivatives showed promising results against E. coli and S. aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors for various enzymes, including COX and monoamine oxidase (MAO), contributing to their anti-inflammatory and antidepressant effects.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to modulate ROS levels, which can influence cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. The study found that modifications to the thiophene moiety significantly enhanced cytotoxicity against breast cancer cell lines .

Table: Summary of Case Studies

Comparison with Similar Compounds

a. 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)

- Structure : Urea core with a pyridine-triazole arm and 4-methoxyphenyl group.

- Synthesis : Formed via refluxing intermediates with aniline derivatives in dioxane, analogous to urea-coupling methods .

- Key Difference : Replaces the thiophene and pyrazole in the target compound with a triazole and methoxyphenyl group, likely altering solubility and target affinity.

b. 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

- Structure : Urea with 3,5-dimethoxyphenyl and 4-methylpyrazole groups.

- Synthesis: Utilizes acetic acid-mediated condensation of ethyl oxopropanoate with pyrazolamine, a method applicable to the target compound’s thiophene arm .

- Key Difference : Lacks the pyridine and ethyl linker, reducing molecular complexity compared to the target compound.

c. 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a)

- Structure: Pyrazole-thiadiazole hybrid with acetyl and cyano groups.

- Synthesis : Involves thiol-alkylation, differing from urea-forming reactions but highlighting modular heterocycle strategies .

- Key Difference : Thiadiazole substituent may confer higher metabolic stability than the target’s thiophene group.

Pharmacological and Physicochemical Properties

*Estimated via fragment-based calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.